molecular formula C14H16N2O3 B5789657 N-benzyl-3-(2,5-dioxopyrrolidin-1-yl)propanamide

N-benzyl-3-(2,5-dioxopyrrolidin-1-yl)propanamide

Cat. No.: B5789657
M. Wt: 260.29 g/mol
InChI Key: NFFSEZJHZHRVSB-UHFFFAOYSA-N
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Properties

IUPAC Name

N-benzyl-3-(2,5-dioxopyrrolidin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-12(15-10-11-4-2-1-3-5-11)8-9-16-13(18)6-7-14(16)19/h1-5H,6-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFSEZJHZHRVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(2,5-dioxopyrrolidin-1-yl)propanamide typically involves the reaction of benzylamine with 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(2,5-dioxopyrrolidin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride (FeCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield corresponding carboxylic acids, while reduction may yield amines .

Scientific Research Applications

Mechanism of Action

The mechanism by which N-benzyl-3-(2,5-dioxopyrrolidin-1-yl)propanamide exerts its effects involves its interaction with specific molecular targets and pathways. In the context of its anticonvulsant activity, it is believed to modulate neurotransmitter release and ion channel function, thereby stabilizing neuronal activity and preventing seizures .

Comparison with Similar Compounds

N-benzyl-3-(2,5-dioxopyrrolidin-1-yl)propanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific hybrid structure, which contributes to its broad-spectrum anticonvulsant activity and favorable safety profile .

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